Spirapril (hydrochloride) synthesis and purification process
Spirapril (hydrochloride) synthesis and purification process
An In-Depth Technical Guide to the Synthesis and Purification of Spirapril Hydrochloride
Introduction
Spirapril is a potent, second-generation angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[1][2] Like many advanced ACE inhibitors, it is administered as a prodrug, which, after oral administration, is hydrolyzed in the body to its pharmacologically active diacid metabolite, spiraprilat.[2][3][4] Spiraprilat exerts its therapeutic effect by competitively inhibiting ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), thereby preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[3][5] This mechanism leads to vasodilation and a reduction in blood pressure.[5]
The molecular architecture of Spirapril is characterized by a unique 1,4-dithia-7-azaspiro[4.4]nonane carboxylic acid core coupled to an N-(1-(ethoxycarbonyl)-3-phenylpropyl)alanine side chain.[3][6] This structural complexity, particularly the presence of multiple stereocenters, necessitates a highly controlled and robust synthetic and purification strategy to ensure the production of a safe, effective, and high-purity active pharmaceutical ingredient (API). This guide provides a detailed examination of the synthesis and purification of Spirapril hydrochloride, grounded in established chemical literature and process chemistry principles. We will explore the strategic decisions behind the synthetic route, detail the experimental protocols, and discuss the critical aspects of purification required to meet stringent pharmaceutical standards.
Section 1: Retrosynthetic Analysis and Strategic Considerations
A convergent retrosynthetic strategy is the most logical approach for a molecule of Spirapril's complexity. This approach involves synthesizing key fragments of the molecule separately before joining them in the final stages. This strategy enhances overall efficiency and simplifies the purification of intermediates.
The primary disconnection points for Spirapril (I) are the two amide bonds. However, the most strategically sound disconnection is at the amide bond linking the spirocyclic amino acid core and the dipeptide side chain. This breaks the molecule down into two key intermediates of roughly equal complexity: the spirocyclic core (II) and the ethyl L-alanyl-L-phenylbutyl ester derivative (III) .
Caption: Overall workflow for Spirapril Hydrochloride synthesis.
Experimental Protocol: Coupling and Diastereomer Separation
-
Step 1: Amide Coupling. Dissolve the spirocyclic amino acid hydrobromide (II) (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq), to neutralize the salt and facilitate the reaction.
-
Add the solution of the activated NHS ester of the side chain (III) (1.05 eq) to the mixture.
-
Stir the reaction at room temperature for 18-24 hours. Monitor the reaction progress by HPLC.
-
Step 2: Work-up. Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under vacuum to obtain crude Spirapril as a mixture of diastereomers. [6]7. Step 3: Diastereomer Separation. The separation of the desired (S,S,S) diastereomer from the undesired ones is typically achieved by column chromatography on silica gel or by fractional crystallization. The choice of method depends on the scale of the synthesis and the physical properties of the diastereomers.
Section 4: Purification and Salt Formation
The final stages of the process are dedicated to achieving the high purity required for a pharmaceutical ingredient. This involves removing any remaining impurities and isolating the API in a stable, crystalline salt form.
Caption: Purification and salt formation workflow.
Rationale for Purification Strategy
The primary impurities that must be removed include:
-
Diastereomers: From the coupling of the chiral side chain and spirocyclic core. [6]* Process-Related Impurities: Unreacted starting materials, coupling reagents (e.g., residual DCU), and solvents.
-
Degradation Products: The major degradation pathway for Spirapril is intramolecular cyclization to form a diketopiperazine (DKP) impurity. [7][8]Spiraprilat, the active diacid, can also be present if hydrolysis occurs. [1] Crystallization is the most effective method for final purification, as it can efficiently remove both process-related impurities and undesired stereoisomers while simultaneously isolating the desired solid-state form. [9]
Final Salt Formation and Purification
The hydrochloride salt of Spirapril is the stable, marketed form. [10]The final purification step is therefore the crystallization of this salt.
Self-Validating Protocol: Crystallization of Spirapril Hydrochloride
-
Step 1: Salt Formation. Charge the purified Spirapril free base (obtained after chromatography) into a crystallizer vessel. Dissolve the material in a suitable solvent, such as methanol or ethanol. [7]2. Filter the solution through a polishing filter (e.g., 0.2 µm) to remove any particulate matter.
-
Carefully add a stoichiometric amount of a solution of hydrogen chloride (e.g., HCl in isopropanol or ethereal HCl) to the clear solution. The addition should be controlled to prevent shock crystallization.
-
Step 2: Crystallization. The monohydrate form can be prepared by slow evaporation from wet methanol. [7]Alternatively, for controlled crystallization, slowly cool the solution or add an anti-solvent (e.g., diethyl ether or heptane) to induce supersaturation and crystallization.
-
In-Process Control: Monitor the crystallization process for crystal size and shape using in-line particle analysis tools if available. The rate of cooling or anti-solvent addition is a critical parameter to control crystal morphology.
-
Step 3: Isolation and Drying. Once crystallization is complete, hold the slurry at a low temperature (e.g., 0-5°C) for several hours to maximize yield.
-
Filter the crystalline product. Wash the filter cake with a cold solvent or anti-solvent to remove residual mother liquor.
-
Dry the purified Spirapril hydrochloride under vacuum at a controlled temperature (e.g., 40-50°C) until the residual solvent levels meet ICH guidelines.
Section 5: Quality Control and Analytical Validation
Rigorous analytical testing is essential to confirm the identity, purity, and quality of the final Spirapril hydrochloride API.
| Parameter | Specification | Analytical Method | Rationale |
| Identity | Conforms to reference standard | FTIR, ¹H NMR | Confirms the chemical structure of the molecule. |
| Assay | 98.5% - 101.5% | HPLC-UV | Quantifies the amount of active substance. |
| Stereoisomeric Purity | Specific diastereomers ≤ 0.15% | Chiral HPLC | Ensures the correct stereochemistry, which is critical for pharmacological activity. |
| Related Substances | Spiraprilat ≤ 0.5% | HPLC-UV | Controls the level of the active metabolite and potential hydrolysis product. [1] |
| Diketopiperazine ≤ 0.2% | HPLC-UV | Controls the primary degradation product. [7][8] | |
| Any other individual impurity ≤ 0.10% | HPLC-UV | Adheres to ICH guidelines for impurity thresholds. [] | |
| Residual Solvents | Meets ICH Q3C limits | Headspace GC | Ensures that solvent levels are below safety thresholds. |
| Water Content | e.g., for monohydrate: 3.4% - 4.0% | Karl Fischer Titration | Confirms the correct hydration state of the crystalline solid. [7] |
Conclusion
The synthesis and purification of Spirapril hydrochloride is a multi-step process that demands precise control over reaction conditions, stereochemistry, and purification operations. A convergent synthetic strategy, leveraging well-understood chemical transformations such as thioketal formation, reductive amination, and peptide coupling, provides an efficient route to the core molecular structure. The ultimate success of the process, however, lies in the meticulous purification and crystallization of the final hydrochloride salt. This critical final step ensures the removal of process-related impurities and unwanted diastereomers, yielding an active pharmaceutical ingredient that meets the stringent quality and purity standards required for therapeutic use. The methodologies described herein represent a robust and logical framework for the production of this important antihypertensive agent.
References
-
Xu, W., Wahle, M. C., Stowell, J. G., & Byrn, S. R. (1997). Spirapril Hydrochloride Hydrate. Acta Crystallographica Section C: Crystal Structure Communications, 53(12), 1917-1919. [Link]
-
Kočovský, P., Baines, A., & Malkov, A. V. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link]
-
Smith, E. M., et al. (1989). Angiotensin converting enzyme inhibitors: spirapril and related compounds. Journal of Medicinal Chemistry, 32(7), 1600-1606. [Link]
- Lin, C. A., & Sun, M. L. (1999). U.S. Patent No. 5,869,671. Washington, DC: U.S.
-
Veeprho. (n.d.). Spirapril Impurities and Related Compound. Veeprho. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5311447, Spirapril. [Link]
-
PharmaCompass. (n.d.). Spirapril | Drug Information, Uses, Side Effects, Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6850814, Spirapril Hydrochloride. [Link]
-
Wikipedia. (n.d.). Spirapril. [Link]
-
Pharmaffiliates. (n.d.). Spirapril Hydrochloride and its Impurities. [Link]
-
Walsh Medical Media. (2013). An Overview of Analytical Determination of Captopril in Active Pharmaceutical Ingredients (API) Formulation and Biological Fluid. [Link]
- Teva Pharmaceuticals USA Inc. (2004). U.S. Patent No. 6,764,694. Washington, DC: U.S.
-
Pharmaffiliates. (n.d.). Spirapril-impurities. [Link]
-
Myerson, A. S. (2008). From form to function: Crystallization of active pharmaceutical ingredients. CEP Magazine, June 2008, 36-41. [Link]
-
Mosher, G. L., et al. (2017). U.S. Patent No. 9,616,096. Washington, DC: U.S. Patent and Trademark Office. [Link]
-
The Merck Index Online. (n.d.). Spirapril. [Link]
-
Al-Shdefat, S. F., et al. (2021). Analytical Methods for Determination of Certain Antihypertensive Drugs. Biomedical Journal of Scientific & Technical Research, 34(1), 26501-26511. [Link]
-
Kumar, A., & Singh, R. (2009). Synthesis of angiotensin-converting enzyme (ACE) inhibitors: an important class of antihypertensive drugs. Journal of the Brazilian Chemical Society, 20(6), 1011-1032. [Link]
-
Noble, S., & Sorkin, E. M. (1995). Spirapril. A preliminary review of its pharmacology and therapeutic efficacy in the treatment of hypertension. Drugs, 49(5), 750-766. [Link]
- Teva Pharmaceuticals USA Inc. (2003). U.S.
- Wockhardt Research Centre. (2008).
Sources
- 1. veeprho.com [veeprho.com]
- 2. Spirapril - Wikipedia [en.wikipedia.org]
- 3. Spirapril | C22H30N2O5S2 | CID 5311447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Spirapril. A preliminary review of its pharmacology and therapeutic efficacy in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spirapril | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. mdpi.com [mdpi.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. WO2008001184A2 - Solid composition - Google Patents [patents.google.com]
- 9. cepac.cheme.cmu.edu [cepac.cheme.cmu.edu]
- 10. Spirapril Hydrochloride | C22H31ClN2O5S2 | CID 6850814 - PubChem [pubchem.ncbi.nlm.nih.gov]
